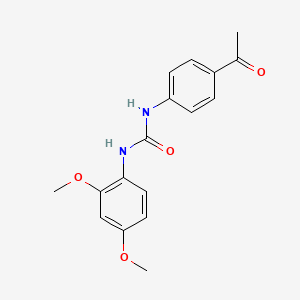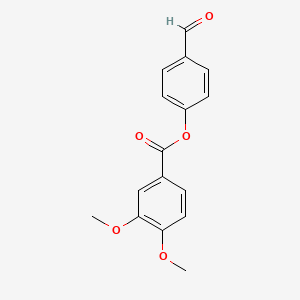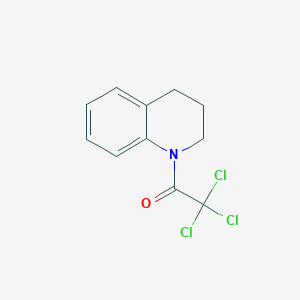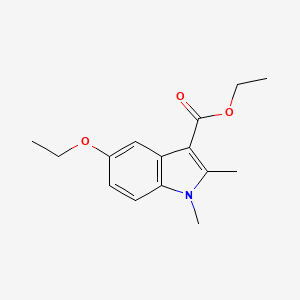![molecular formula C11H13N5O2 B5802934 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea, also known as ABEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABEU is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, this compound has been studied as a potential precursor for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins in cells, leading to its observed effects on cancer cells and weeds.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In weeds, this compound has been shown to inhibit the growth of weeds by interfering with the synthesis of DNA and RNA. In addition, this compound has been shown to have low toxicity in mammals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea in lab experiments is its low toxicity in mammals, which makes it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea. One direction is the further study of its mechanism of action, which could lead to the development of more effective anticancer agents and herbicides. Another direction is the synthesis of novel materials using this compound as a precursor. Additionally, the study of this compound in combination with other compounds could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has been shown to have potential applications in medicinal chemistry, agriculture, and materials science. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Méthodes De Synthèse
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with ethyl isocyanate and formaldehyde, or the reaction of 2-aminobenzoxazole with ethyl isocyanate and paraformaldehyde. The reaction yields a white crystalline compound that can be purified using recrystallization.
Propriétés
IUPAC Name |
1-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-13-10(17)15-9(12)16-11-14-7-5-3-4-6-8(7)18-11/h3-6H,2H2,1H3,(H4,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCVHUWMXDNQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=NC1=NC2=CC=CC=C2O1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N/C(=N/C1=NC2=CC=CC=C2O1)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


